molecular formula C21H34N2O4 B6122649 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

Cat. No. B6122649
M. Wt: 378.5 g/mol
InChI Key: BFAMHLRSYHFQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of beta-2 adrenergic receptor signaling pathways in various physiological and biochemical processes.

Mechanism of Action

1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol acts as a competitive antagonist of beta-2 adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). By blocking the binding of these ligands to beta-2 adrenergic receptors, this compound inhibits downstream signaling pathways that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific signaling pathways that are affected by beta-2 adrenergic receptor blockade. For example, in cardiac tissue, beta-2 adrenergic receptor signaling can increase heart rate and contractility, and this compound can block these effects. In pulmonary tissue, beta-2 adrenergic receptor signaling can relax smooth muscle and increase airway diameter, and this compound can block these effects. In adipose tissue, beta-2 adrenergic receptor signaling can stimulate lipolysis (breakdown of fat), and this compound can block this effect.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol in lab experiments is its high selectivity for beta-2 adrenergic receptors, which allows researchers to specifically study the effects of beta-2 adrenergic receptor signaling without interference from other signaling pathways. However, a limitation of using this compound is that it may not fully replicate the effects of genetic or pharmacological knockout of beta-2 adrenergic receptors, which can result in compensatory changes in other signaling pathways.

Future Directions

There are several future directions for research involving 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol. One direction is to study the effects of beta-2 adrenergic receptor signaling in different tissue types and disease states using animal models and human subjects. Another direction is to investigate the potential therapeutic applications of beta-2 adrenergic receptor antagonists, including this compound, in conditions such as asthma, chronic obstructive pulmonary disease, and heart failure. Additionally, future research could focus on developing more selective and potent beta-2 adrenergic receptor antagonists for use in scientific research and clinical practice.

Synthesis Methods

The synthesis of 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol involves several steps, starting with the reaction of 6-methoxy-2-nitrophenol with 2-chloromethyl cyclohexylamine to form 1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-2-nitroethane. This intermediate compound is then reduced with sodium dithionite to form this compound.

Scientific Research Applications

1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and biochemical processes. For example, it has been used to investigate the effects of beta-2 adrenergic receptor signaling on cardiac function, pulmonary function, and glucose metabolism.

properties

IUPAC Name

1-[2-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-25-20-9-5-6-17(14-22-18-7-3-2-4-8-18)21(20)27-16-19(24)15-23-10-12-26-13-11-23/h5-6,9,18-19,22,24H,2-4,7-8,10-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAMHLRSYHFQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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